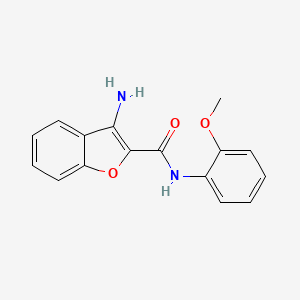

3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide

Overview

Description

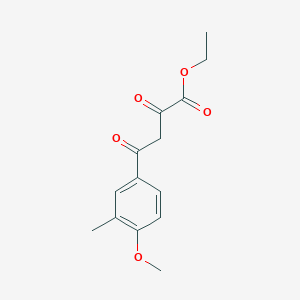

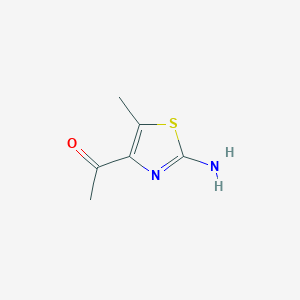

3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a chemical compound with the molecular formula C14H14N2O2 .

Molecular Structure Analysis

The molecular structure of this compound is determined by its molecular formula, C14H14N2O2 . More detailed structural analysis would require specific experimental data such as X-ray crystallography or NMR spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight, which is 242.27 . Other properties such as melting point, boiling point, and density would require specific experimental data .Scientific Research Applications

Neuroprotective and Antioxidant Effects

One of the primary applications of derivatives of 3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is in the field of neuroprotection and antioxidation. A study by Cho et al. (2015) synthesized a series of novel benzofuran-2-carboxamide derivatives, including one with -CH3 substitution at R2 position and -OH substitution at R3 position. These compounds showed considerable protection against NMDA-induced excitotoxic neuronal cell damage and exhibited potent antioxidant activities. This suggests their potential use in treating neurodegenerative diseases and oxidative stress-related disorders (Cho et al., 2015).

Synthesis and Biological Activity

Abu‐Hashem et al. (2020) focused on synthesizing novel benzodifuranyl derivatives from 3-methyl-N-(6-oxo-2-thioxo-1,2,3, 6-tetrahydro-pyrimidin-4-yl) benzo[1,2-b: 5, 4-b’] difuran-2-carboxamide, exhibiting significant anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase-1/2 (COX-1/COX-2) and showed high potency in COX-2 selectivity, suggesting their potential as therapeutic agents for inflammation and pain management (Abu‐Hashem et al., 2020).

Antibacterial and Antifungal Activities

Compounds like 2-[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide show antibacterial and antifungal activities. These compounds' molecular structures, which involve the benzothiophene ring, contribute to their biological activity, making them potential candidates for developing new antibiotics or antifungal agents (Vasu et al., 2005).

Inhibitory Activities on Enzymes

Purnell and Whish (1980) found that certain benzamides substituted in the 3-position, including 3-amino-benzamide derivatives, were potent inhibitors of the nuclear enzyme poly(ADP-ribose) synthetase. These compounds demonstrated competitive inhibition, indicating their potential use in regulating enzyme activity for therapeutic applications (Purnell & Whish, 1980).

Future Directions

Mechanism of Action

Target of Action

The targets of a compound depend on its structure and functional groups. For example, benzamide derivatives are known to interact with various proteins and enzymes in the body . .

Mode of Action

The mode of action would depend on the compound’s interaction with its target. For instance, it could act as an inhibitor, activator, or modulator of the target’s function. The presence of an amino group and a benzofuran ring might influence how this compound interacts with its targets .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. For example, the presence of a methoxy group might influence the compound’s solubility and absorption . .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds have been studied for their inhibitory activity on Dipeptidyl Peptidase-IV (DPP-IV), a key target for the treatment of type 2 diabetes mellitus .

Molecular Mechanism

Similar compounds have been shown to inhibit DPP-IV, suggesting that this compound may also interact with this enzyme .

properties

IUPAC Name |

3-amino-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-13-9-5-3-7-11(13)18-16(19)15-14(17)10-6-2-4-8-12(10)21-15/h2-9H,17H2,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSODVWUABJGOHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Furylmethyl)thio]-1-propanamine](/img/structure/B1516880.png)

![1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B1516883.png)

![[2-(Allyloxy)-5-chlorophenyl]methanol](/img/structure/B1516927.png)

![2-Amino-6-isobutyl-5-methyl[1,2,4]triazolo[1,5-A]pyrimidin-7-OL](/img/structure/B1516928.png)

![2-[2-(Thiophen-2-yl)-1,3-oxazol-4-yl]acetic acid](/img/structure/B1516942.png)